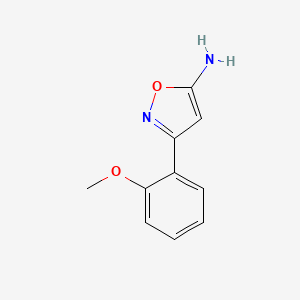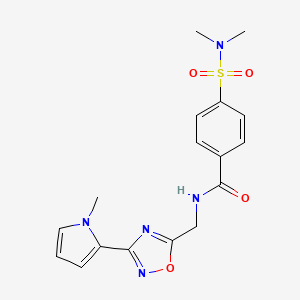
4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Synthesis for Anticancer Agents : A study by Abu‐Hashem and Aly (2017) explored the synthesis of novel compounds, including those with 1,2,4-oxadiazole and pyrrole moieties, as potential anticancer agents. These compounds demonstrated cytotoxic activity, highlighting their potential in cancer treatment (Abu‐Hashem & Aly, 2017).
Antibacterial and Antitubercular Agents : Joshi et al. (2008) synthesized a series of analogs including 1,2,4-oxadiazoles and pyrrole derivatives. These compounds exhibited significant antibacterial and antitubercular activities, suggesting their potential in treating these types of infections (Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008).
Antimycobacterial Agents : Research by Joshi et al. (2017) on pyrrole analogs, including compounds derived from oxadiazoles, demonstrated promising antimycobacterial activities. This study highlights the potential of these compounds in treating mycobacterial infections (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Materials Science Applications
- Aromatic Polyamides with Fluorescence Properties : A study by Sava et al. (2003) involved the synthesis of aromatic polyamides containing 1,3,4-oxadiazole units. These polymers exhibited good thermal stability and solubility, as well as fluorescence, making them useful in material science applications (Sava, Iosip, Brumǎ, Hamciuc, Robison, Okrasa, & Pakuła, 2003).
Molecular Synthesis and Structural Studies
Synthesis of Novel Triazepines and Azoles : Khodairy, Ali, and El-wassimy (2016) reported on the synthesis of novel compounds including triazepines and azoles from a toluenesulfonamide derivative. These compounds showed good antifungal activity, expanding their potential applications in medicinal chemistry (Khodairy, Ali, & El-wassimy, 2016).
Energetic Multi-Component Molecular Solids : Wang et al. (2014) focused on the formation of novel crystals with N-containing heterocycles, including oxadiazole derivatives. These compounds demonstrated the significance of hydrogen bonds in assembling molecules into larger architectures, relevant in crystallography and material science (Wang, Hu, Wang, Liu, & Huang, 2014).
One-Pot Synthesis of Naphthyridine and Isoxazole Derivatives : Research by Guleli et al. (2019) described an efficient method for synthesizing compounds including isoxazoles and naphthyridines. This study contributes to the field of synthetic organic chemistry (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-21(2)27(24,25)13-8-6-12(7-9-13)17(23)18-11-15-19-16(20-26-15)14-5-4-10-22(14)3/h4-10H,11H2,1-3H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBJIGWHMBQLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2,5-Bis(benzo[d]thiazol-2-ylmethyl)benzene-1,4-diol](/img/structure/B2684791.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)
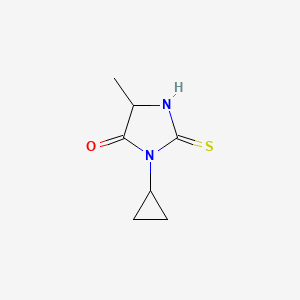
![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2684797.png)
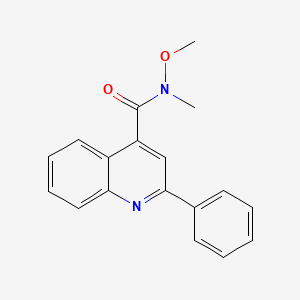
![2-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2684801.png)
![1-[4-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2684802.png)
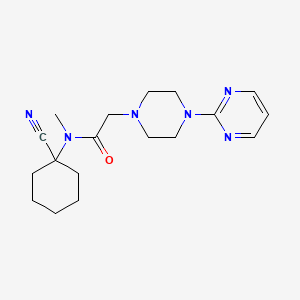
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)oxamide](/img/structure/B2684805.png)
![2-(2-chloro-6-fluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2684806.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2684809.png)
